molecular formula C21H18ClN5O4 B3004402 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 852440-98-3

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3004402
CAS RN: 852440-98-3
M. Wt: 439.86
InChI Key: SQXVGFJJBGFALZ-UHFFFAOYSA-N
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Description

The compound "2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide" is a complex organic molecule that includes several functional groups and structural motifs. It contains a pyrazolopyrimidinone core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring. This core is substituted with a 4-chlorophenyl group and an acetamide moiety that is further substituted with a 2,4-dimethoxyphenyl group. The presence of chloro and methoxy substituents suggests potential for varied chemical reactivity and interactions.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with chlorophenyl and acetamide groups have been synthesized. For instance, the synthesis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" involves the formation of an acetamide linkage and the introduction of chlorophenyl groups . The synthesis likely involves multiple steps, including the formation of the pyrazolopyrimidinone core, followed by chlorination and acetylation reactions to introduce the respective phenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the chlorophenyl ring can be oriented at various angles with respect to other rings in the molecule, such as a thiazole ring, as seen in the structure of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" where the angle is 7.1(1)° . This suggests that in the compound of interest, the orientation of the chlorophenyl group with respect to the pyrazolopyrimidinone core could be a defining feature of its three-dimensional conformation.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The acetamide moiety is known to participate in hydrogen bonding, as seen in related compounds where N—H⋯O and C—H⋯O hydrogen bonds are significant . The chloro substituents may also engage in halogen bonding, such as C—Cl⋯π(arene) interactions, which can influence the compound's reactivity and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be extrapolated from the properties of similar molecules. For example, the presence of intermolecular hydrogen bonds and halogen interactions can affect the melting point, solubility, and crystal packing of the compound . The electron-withdrawing chloro groups and electron-donating methoxy groups can influence the compound's acidity, basicity, and overall polarity, which in turn affects its solubility in different solvents and its potential biological activity.

Scientific Research Applications

Antitumor Activity

  • The compound and its derivatives have shown promise in antitumor applications. A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential against the human breast adenocarcinoma cell line MCF7. Among these derivatives, a similar compound exhibited significant antitumor activity, suggesting the potential of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

  • Research by Bondock et al. (2008) and El-Sayed et al. (2017) indicates that pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the one , exhibit antimicrobial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents, suggesting a possible application for 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide (Bondock, Rabie, Etman, & Fadda, 2008), (El-Sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Potential in Neuroinflammation Imaging

  • Damont et al. (2015) investigated a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for their binding potential to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes, suggesting that similar compounds might be useful in neuroinflammation PET imaging (Damont, Médran-Navarrete, Cacheux, et al., 2015).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXVGFJJBGFALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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